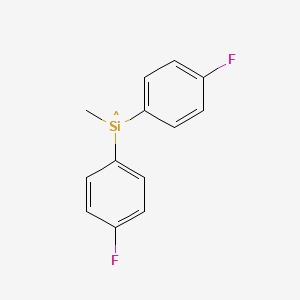
Bis(4-fluorophenyl)(methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-fluorophenyl)(methyl)silane: is an organosilicon compound with the molecular formula C₁₃H₁₂F₂Si It is characterized by the presence of two p-fluorophenyl groups attached to a silicon atom, along with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(4-fluorophenyl)(methyl)silane can be synthesized through several methods. One common approach involves the reaction of p-fluorophenylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is exothermic and requires careful control of temperature and addition rates.
Industrial Production Methods: In an industrial setting, the production of bis(p-fluorophenyl)methylsilane may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-fluorophenyl)(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The silicon atom in bis(p-fluorophenyl)methylsilane can undergo nucleophilic substitution reactions, where the p-fluorophenyl groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of bis(p-fluorophenyl)methylsilane can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, alkoxides, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone can be used. Reactions are often conducted in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. Reactions are performed in anhydrous solvents under inert conditions.
Major Products Formed:
Substitution Reactions: Products include substituted silanes with various functional groups.
Oxidation Reactions: Products include silanols, siloxanes, and other oxidized silicon compounds.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Bis(4-fluorophenyl)(methyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties, such as polymers and coatings.
Biology: In biological research, bis(p-fluorophenyl)methylsilane is used as a reagent in the modification of biomolecules. It can be used to introduce fluorine atoms into organic molecules, which can enhance their stability and bioavailability.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.
Industry: In the industrial sector, bis(p-fluorophenyl)methylsilane is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of bis(p-fluorophenyl)methylsilane involves its ability to interact with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Flusilazole: An organosilicon fungicide with a similar structure, where the silicon atom is bonded to p-fluorophenyl groups and a triazole ring.
Bis(4-fluorophenyl)dimethylsilane: A related compound with two p-fluorophenyl groups and two methyl groups attached to the silicon atom.
Uniqueness: Bis(4-fluorophenyl)(methyl)silane is unique due to its specific combination of p-fluorophenyl groups and a single methyl group attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H11F2Si |
|---|---|
Poids moléculaire |
233.31 g/mol |
InChI |
InChI=1S/C13H11F2Si/c1-16(12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9H,1H3 |
Clé InChI |
HWJBTVHOEUDVAN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















